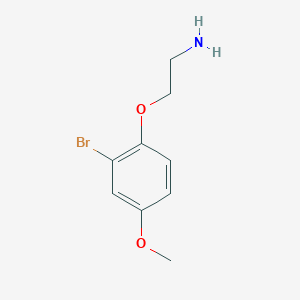

2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromo-4-methoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDCSCZJSZXNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine are determined by its unique combination of functional groups: a primary amine, an ether linkage, a benzene (B151609) ring, and bromo and methoxy (B1213986) substituents. While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from chemical suppliers.

Table 1: of this compound Data compiled from publicly available chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 951914-23-1 | bldpharm.com |

| Molecular Formula | C₉H₁₂BrNO₂ | aksci.com |

| Molecular Weight | 246.10 g/mol | aksci.com |

| Appearance | Not specified, likely a solid or oil | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. solubilityofthings.com | N/A |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

Chemical Transformations and Reaction Mechanisms of 2 2 Bromo 4 Methoxyphenoxy Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The presence of a primary amine group (-NH₂) confers nucleophilic and basic properties upon the molecule, making it amenable to a wide array of chemical transformations. The lone pair of electrons on the nitrogen atom is the primary driver for its reactivity. chemguide.co.uk

Acylation and Alkylation Reactions of the Amine Group

The primary amine of 2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine is expected to readily participate in acylation and alkylation reactions, which are fundamental transformations for amine groups.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically through a reaction with an acyl chloride or an acid anhydride (B1165640), to form a stable amide linkage. chemguide.co.uklibretexts.org The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction with an acyl chloride, such as ethanoyl chloride, is often vigorous and produces N-(2-(2-bromo-4-methoxyphenoxy)ethyl)acetamide and a hydrochloride salt of the excess amine. chemguide.co.uk Similarly, reaction with an acid anhydride like acetic anhydride would yield the same amide product along with an ammonium (B1175870) carboxylate salt. chemguide.co.uk These amide products are significantly less basic and nucleophilic than the starting amine. libretexts.org

Alkylation: The amine group can be alkylated by reaction with alkyl halides. libretexts.org This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The reaction of a primary amine with an alkyl halide can be difficult to control, often leading to a mixture of products. chemguide.co.uklibretexts.org The initial reaction forms a secondary amine, which can then react further with the alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium salt. chemguide.co.uk To achieve selective mono-alkylation, specific reaction conditions and stoichiometry are required.

Table 1: Illustrative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Acylation | Acetyl Chloride | N-(2-(2-bromo-4-methoxyphenoxy)ethyl)acetamide |

| Acylation | Acetic Anhydride | N-(2-(2-bromo-4-methoxyphenoxy)ethyl)acetamide |

| Alkylation | Methyl Iodide | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium derivatives |

Condensation Reactions Leading to Imine and Schiff Base Formation

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (compounds containing a C=N double bond). libretexts.orgmasterorganicchemistry.com This transformation is a reversible, acid-catalyzed reaction that involves the elimination of a water molecule. libretexts.orglibretexts.org

The reaction mechanism proceeds in several steps:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom forms a neutral intermediate called a carbinolamine. nih.gov

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the imine. libretexts.orgnih.gov

The pH of the reaction medium must be carefully controlled; the reaction rate is typically optimal around a pH of 5. libretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group for elimination. libretexts.org These imine derivatives can be hydrolyzed back to the original amine and carbonyl compound under acidic conditions. libretexts.org

Heterocyclic Annulation Reactions Utilizing the Amine

The bifunctional nature of this compound makes it a prime candidate for heterocyclic annulation reactions, where the amine participates in the formation of a new ring system. While specific examples for this exact molecule are not prevalent, analogous structures are widely used in the synthesis of various heterocycles. For instance, the primary amine can act as a dinucleophile or as one component in a multi-step cyclization sequence.

One potential pathway involves an initial reaction at the aryl bromide site (see section 3.2), followed by an intramolecular cyclization involving the amine. For example, a Sonogashira coupling to introduce an alkyne substituent ortho to the phenoxy ether linkage could be followed by an intramolecular cyclization of the amine onto the alkyne, leading to the formation of a nitrogen-containing heterocyclic ring. A related strategy has been demonstrated in the domino synthesis of 2,3-disubstituted benzo[b]furans starting from similar 2-(2-bromophenoxy) derivatives. organic-chemistry.org

Transformations Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The aryl bromide in this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. ysu.amarkat-usa.org This method is highly versatile for synthesizing biaryl compounds or introducing alkyl or vinyl groups. The reaction of this compound with various arylboronic acids would yield the corresponding 2-(2-aryl-4-methoxyphenoxy)ethan-1-amine derivatives. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. ysu.ammdpi.com

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene, creating a C-C bond. arkat-usa.org This reaction is typically catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The Sonogashira coupling is particularly useful for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. libretexts.org A notable application involves the coupling of similar 2-(2-bromophenoxy) derivatives with terminal acetylenes as a key step in the synthesis of substituted benzo[b]furans. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgorganic-chemistry.org The reaction is broad in scope, accommodating a wide variety of primary and secondary amines as coupling partners. wikipedia.orgnih.gov The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org This reaction could be used to introduce a second, different amine functionality into the molecule.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-C (Aryl-Aryl/Alkyl) | Pd(PPh₃)₄, Base (e.g., K₂CO₃, K₃PO₄) |

| Heck | Alkene (R-CH=CH₂) | C-C (Aryl-Vinyl) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amino) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Modifications of the Aryl Methoxy (B1213986) Group

The methoxy group on the aromatic ring is a key site for chemical modification, primarily through demethylation to the corresponding phenol (B47542). This transformation can be achieved through various ether cleavage strategies.

Selective demethylation of aryl methyl ethers is a common transformation in organic synthesis. For substrates similar to this compound, several reagents are known to be effective. Boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl methyl ethers under mild conditions. nih.gov The reaction typically proceeds at low temperatures, such as 0 °C to room temperature, in an anhydrous solvent like dichloromethane. nih.gov The high selectivity of BBr₃ allows for the cleavage of the methyl-oxygen bond without affecting other functional groups like esters or double bonds. nih.gov However, the primary amine in the target molecule would likely need to be protected, for instance as an amide, to prevent side reactions with the highly reactive BBr₃.

Another common Lewis acid used for demethylation is aluminum chloride (AlCl₃). harvard.eduethz.ch This reagent can promote regioselective demethylation, particularly at positions ortho to a carbonyl group, although its application to structures like the target compound would need to be empirically determined. harvard.edu The reaction conditions typically involve using AlCl₃ in a dry solvent. harvard.eduethz.ch

Thiolate-mediated demethylation offers a nucleophilic approach to ether cleavage. Reagents like sodium ethanethiolate (C₂H₅SNa) in a polar aprotic solvent such as DMF have been used for the selective demethylation of methoxy groups, especially those ortho to other substituents. ethz.ch

The cleavage of the aryl-O-CH₃ bond in this compound falls under the broader category of ether cleavage reactions. These reactions are typically catalyzed by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). purdue.edumasterorganicchemistry.comnih.gov The mechanism involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the methyl group in an Sₙ2 reaction, leading to the formation of the phenol and a methyl halide. purdue.edubeilstein-journals.org

For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon of the aromatic ring is not susceptible to Sₙ2 attack. nih.gov Therefore, treatment of this compound with excess HBr or HI would be expected to yield 2-bromo-4-(2-aminoethoxy)phenol. Again, protection of the primary amine would be necessary to prevent its protonation, which would render it non-nucleophilic and could lead to the formation of an ammonium salt.

Photoredox catalysis has emerged as a mild and selective method for the cleavage of phenolic ethers. dicp.ac.cn These methods often utilize a photocatalyst in the presence of a silylating agent like TMSCl, proceeding through the oxidation of the arene ring to facilitate C-O bond cleavage. dicp.ac.cn Such a strategy could potentially be applied to the target molecule, offering high chemoselectivity. dicp.ac.cn

Oxidative and Reductive Pathways

The primary amine and the aromatic ring of this compound are susceptible to oxidation under various conditions. Conversely, reductive pathways are relevant in the context of the synthesis of this molecule from precursors containing reducible functional groups.

The primary amine of this compound can be selectively oxidized to different functional groups depending on the reagents and reaction conditions. Mild oxidation can lead to the formation of the corresponding imine, which could then be hydrolyzed to a carbonyl compound. More vigorous oxidation can yield a nitrile. Copper-catalyzed aerobic oxidation, for instance, has been shown to be a highly efficient method for converting primary amines to nitriles using molecular oxygen as a green oxidant. stereoelectronics.org The presence of a ligand like DMAP can enhance the catalyst's stability and reaction rate. stereoelectronics.org

Electrochemical oxidation represents another approach to amine oxidation. nih.gov Depending on the reaction setup, primary amines can be converted to imines or nitriles. nih.gov The oxidation of primary aliphatic amines with reagents like iodosobenzene (B1197198) can also yield nitriles.

Direct oxidation of the electron-rich aromatic ring is also a possibility. However, the presence of the deactivating bromo substituent and the activating methoxy and ethoxyamine groups complicates predicting the outcome. Aromatic bromination, for example, typically occurs at positions activated by electron-donating groups. Strong oxidizing agents could potentially lead to quinone formation or ring-opening, though this would likely require harsh conditions.

The synthesis of this compound could plausibly start from a corresponding nitro-substituted precursor, such as 1-(2-bromo-4-methoxyphenoxy)-2-nitroethane. The reduction of an aromatic or aliphatic nitro group to a primary amine is a fundamental transformation in organic chemistry.

A wide variety of reagents can accomplish this reduction. Catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) is a common and efficient method. Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, are also widely used, particularly for aromatic nitro compounds. More modern and chemoselective methods include the use of reagents like sodium hydrosulfite, tetrahydroxydiboron (B82485) with an organocatalyst, or manganese-pincer complexes. These methods often tolerate a range of other functional groups, which would be advantageous for a multifunctional molecule like the target compound. For instance, the reduction of a nitro group can be achieved without affecting a bromo substituent on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity Assessment

For a compound like this compound, both ESI-MS and GC-MS could be employed for analysis.

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules containing a basic amine group. In positive-ion mode, the primary amine would readily accept a proton, leading to the formation of a protonated molecule [M+H]⁺. The analysis would be expected to show a prominent isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for isotopes ⁷⁹Br and ⁸¹Br), allowing for the confirmation of the nominal molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. nih.gov The successful analysis of phenethylamines by GC-MS suggests that this related compound could also be analyzed by this method. nih.gov The retention time in the gas chromatogram would serve as an indicator of purity, while the mass spectrum of the eluting peak would provide the molecular weight and fragmentation data.

High-Resolution Mass Spectrometry (HRMS) for Exact Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. For this compound (C₉H₁₂BrNO₂), HRMS would be used to distinguish its exact mass from other compounds with the same nominal mass. The precise mass measurement of the molecular ion would be compared to the theoretical calculated mass to confirm the elemental composition.

Theoretical HRMS Data for C₉H₁₂BrNO₂

| Ion Formula | Calculated Mass (Da) |

| [C₉H₁₂⁷⁹BrNO₂ + H]⁺ | 246.0175 |

| [C₉H₁₂⁸¹BrNO₂ + H]⁺ | 248.0155 |

Fragmentation Pathway Analysis for Structural Elucidation

In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing these fragmentation patterns is crucial for structural elucidation. For this compound, key fragmentation pathways would be expected:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, which would result in the formation of a stable iminium ion (CH₂=NH₂⁺) with a mass-to-charge ratio (m/z) of 30. This is a very common fragmentation for primary amines.

Cleavage of the Ether Bond: Scission of the C-O ether bond could lead to fragments corresponding to the bromomethoxyphenoxy cation or the ethylamine (B1201723) radical cation.

Loss of Side Chain: Cleavage of the bond between the aromatic ring and the ether oxygen could generate a bromomethoxyphenol fragment.

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Crystallography for Absolute Molecular and Crystal Structure Determination

Hypothetical Crystallographic Data Table

| Parameter | Expected Value |

| Chemical Formula | C₉H₁₂BrNO₂ |

| Formula Weight | 246.10 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The arrangement of molecules within the crystal lattice is governed by intermolecular forces. The crystallographic data would reveal the nature of these interactions.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the ether oxygen, methoxy oxygen, and the nitrogen atom itself can act as hydrogen bond acceptors. It would be expected that N-H···O and N-H···N hydrogen bonds would be significant in the crystal packing, potentially forming chains or networks of molecules. researchgate.net

Halogen Bonding: The bromine atom, being an electrophilic halogen, could participate in halogen bonding with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules.

Conformational Analysis in the Crystalline State

No crystallographic data, such as that obtained from X-ray diffraction studies, has been reported for this compound. Therefore, a detailed analysis of its conformation in the crystalline state, including bond angles, torsion angles, and intermolecular interactions, cannot be provided.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Molar Absorptivity

There is no available literature detailing the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound. Consequently, information regarding its electronic transitions (e.g., π→π* or n→π* transitions), maximum absorption wavelengths (λmax), and corresponding molar absorptivity coefficients (ε) is currently unknown.

Chemical Reactivity and Potential Applications

Reactivity of the Amine Group and Aromatic Ring

The reactivity of 2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine is dictated by its functional groups.

Amine Group: The primary amine is nucleophilic and basic. It can readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively. This allows for the easy introduction of a wide variety of substituents.

Aromatic Ring: The aromatic ring is substituted with an activating methoxy (B1213986) group (para to the ether) and a deactivating bromo group (ortho to the ether). The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of alkyl, aryl, or other functional groups at the 2-position. This makes the compound a valuable intermediate for building more complex molecular structures. nih.gov

Potential as a Building Block in Medicinal Chemistry

The phenoxyethylamine scaffold is present in many pharmaceutical agents. The specific substitution pattern of this compound makes it an attractive building block for drug discovery. The bromo- and methoxy-substituted aromatic ring is a common feature in molecules targeting various biological systems. nih.gov The ability to further functionalize both the amine and the aromatic ring provides a pathway to generate libraries of diverse compounds for screening against biological targets. For instance, related brominated phenoxy derivatives have been explored for their potential as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Potential in Materials Science

While less documented, compounds with this type of structure could have potential applications in materials science. The primary amine allows for incorporation into polymer backbones, such as polyamides or polyimines. The aromatic and bromo-functionalized structure could be used to synthesize novel monomers for specialty polymers with specific thermal or optical properties. The molecule could also serve as a precursor for functional coatings or as a ligand for the synthesis of metal-organic frameworks (MOFs).

Theoretical and Computational Investigations of 2 2 Bromo 4 Methoxyphenoxy Ethan 1 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict molecular geometries, energies, and various reactivity parameters. Despite its common application in chemical research, no specific DFT studies for 2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine have been found in the public domain.

Molecular Geometry Optimization and Energy Minimization

The process of molecular geometry optimization involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. This is a standard and initial step in most computational chemistry studies. However, published results of geometry optimization and the minimized energy for this compound, calculated through methods like DFT, are not available in the scientific literature.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Electrophilicity/Nucleophilicity)

Analysis of the electronic structure provides insights into the reactivity and kinetic stability of a molecule. This typically includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electronic charge across the molecule, and the prediction of its electrophilic and nucleophilic nature. No published data on the frontier molecular orbitals, charge distribution, or electrophilicity/nucleophilicity of this compound could be identified.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as that from Infrared (IR) and Raman spectroscopy. These calculations help in the assignment of vibrational modes to specific spectral bands. There are no available computational studies presenting the calculated vibrational frequencies for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. These interactions play a crucial role in molecular stability. A search of scientific literature did not yield any NBO analysis for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution and is valuable for understanding intermolecular interactions. No published MEP surface analysis for this compound was found.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies.

By systematically rotating the rotatable bonds of the molecule, a potential energy surface (PES) can be generated. The PES is a multidimensional map where the energy of the molecule is plotted against its geometric parameters. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states between them.

For this compound, key dihedral angles, such as those around the C-O-C-C and C-C-N bonds, would be systematically varied to map out the potential energy landscape. These calculations, typically performed using Density Functional Theory (DFT) methods, would reveal the most energetically favorable conformations. The global minimum on the PES represents the most stable conformer, which is the most likely to be observed experimentally.

Table 1: Illustrative Conformational Analysis Data

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 178.5° | 60.2° | 0.00 |

| 2 | -65.3° | 179.1° | 1.25 |

This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Intermolecular Interaction Studies using Computational Methods

The way molecules of this compound interact with each other and with other molecules in their environment governs many of its bulk properties, such as its crystal structure and solubility. Computational methods are employed to study these non-covalent interactions in detail.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize weak interactions like hydrogen bonds, halogen bonds, and van der Waals forces. Energy decomposition analysis (EDA) further allows for the quantification of the different components of the total interaction energy, such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. researchgate.net

In the case of this compound, the amine group can act as a hydrogen bond donor, while the oxygen atoms of the ether and methoxy (B1213986) groups can act as acceptors. The bromine atom can also participate in halogen bonding. Computational studies can identify the preferred modes of interaction and the strength of the resulting intermolecular bonds. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the theoretical spectroscopic parameters of this compound, researchers can gain insights that aid in the analysis of experimental spectra.

Computed NMR Chemical Shifts: The magnetic shielding tensors of atomic nuclei can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. Comparing the computed shifts with experimental data can help in the assignment of signals and confirm the molecular structure. While specific data for the target compound is not available, related compounds like 2-Bromo-4-methylaniline have been studied. chemicalbook.com

Computed IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in an infrared (IR) spectrum. These frequencies can be computed by performing a vibrational analysis on the optimized geometry of the molecule. The calculated frequencies are often scaled to better match experimental values. This allows for the assignment of specific vibrational modes to the observed IR bands, providing a detailed picture of the molecule's vibrational behavior.

Table 2: Illustrative Predicted Spectroscopic Data

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm, -NH₂) | 3.5 - 4.5 |

| ¹³C NMR Chemical Shift (ppm, C-Br) | 110 - 120 |

| IR Frequency (cm⁻¹, N-H stretch) | 3300 - 3500 |

This table presents hypothetical data to illustrate the expected outcomes of spectroscopic parameter predictions.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of molecules, providing a way to screen for promising candidates before undertaking synthetic efforts.

The key NLO properties, such as the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), can be calculated using quantum chemical methods. Molecules with large hyperpolarizability values are expected to exhibit strong NLO responses. The calculated NLO properties are often compared to those of known NLO materials to assess their potential. Studies on similar molecules have shown that the presence of donor and acceptor groups can enhance NLO properties. nih.govresearchgate.net

Investigation of Tautomeric Forms and Isomeric Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, while less common for simple amines, the potential for tautomerism could be computationally investigated.

Theoretical calculations can be used to determine the relative stabilities of different tautomeric forms. By optimizing the geometry of each tautomer and calculating its total energy, the most stable form can be identified. The energy difference between the tautomers provides an indication of their relative populations at equilibrium. Thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG) for the tautomerization reaction can also be calculated to understand the spontaneity of the process. Studies on other amino-containing compounds have demonstrated the utility of DFT in assessing tautomeric stability. researchgate.net

Role As a Chemical Intermediate and Precursor in Advanced Synthesis

Building Block for Complex Organic Scaffolds

While direct literature on the use of 2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine in the synthesis of complex organic scaffolds is not extensively documented, the inherent reactivity of its constituent functional groups suggests its utility as a versatile building block. The primary amine can readily participate in a wide range of C-N bond-forming reactions, such as amidation, alkylation, and reductive amination, to introduce the phenoxyethylamine moiety into larger, more complex structures.

The presence of the bromo substituent on the aromatic ring offers a handle for further functionalization through various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. This dual reactivity allows for a stepwise or convergent approach to the assembly of intricate molecular architectures. For instance, the amine can be first protected, followed by a cross-coupling reaction at the bromide position, and subsequent deprotection and derivatization of the amine. This strategic approach enables the construction of diverse and complex scaffolds that are of interest in medicinal chemistry and materials science. The development of bioactive scaffolds, for example, often relies on the assembly of molecular building blocks into integrated functional systems. nih.govmdpi.comnih.gov

Precursor for Advanced Aromatic and Heterocyclic Systems

The structural framework of this compound makes it an ideal precursor for the synthesis of advanced aromatic and heterocyclic systems. The bromo- and methoxy-substituted phenol (B47542) ring, coupled with the flexible ethylamine (B1201723) side chain, provides multiple reaction sites for cyclization and annulation reactions.

A related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, has been reported as a key intermediate in the synthesis of thiazole-substituted hydrazones, which are important heterocyclic compounds. This suggests that the bromo-methoxyphenyl moiety can be a crucial component in the formation of various heterocyclic rings. The amino group of this compound can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles. For example, reaction with appropriate dielectrophiles could lead to the formation of piperazines, diazepines, or other more complex heterocyclic systems. Furthermore, the bromo substituent can be utilized in transition metal-catalyzed reactions to construct fused aromatic and heterocyclic rings, expanding the diversity of accessible chemical space.

Intermediate in the Synthesis of Substituted Phenoxyethylamines

Substituted phenoxyethylamines are a class of compounds with significant applications in the pharmaceutical industry. Notably, they form the core structure of several important drugs. google.comderpharmachemica.comgoogle.comkarlancer.comrsc.orgnih.govgoogle.comepo.org A key application of related phenoxyethylamine precursors is in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker, and Tamsulosin, an alpha-1a selective alpha-blocker used to treat benign prostatic hyperplasia. google.comderpharmachemica.comgoogle.comkarlancer.comrsc.orgnih.govgoogle.comepo.org

The synthesis of these pharmaceuticals often involves the reaction of a substituted phenoxyethylamine with another molecular fragment. For instance, the synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. derpharmachemica.comgoogle.comgoogle.com Similarly, the synthesis of Tamsulosin involves the reaction of an appropriate sulfonamide derivative with a phenoxyethylamine precursor. google.comkarlancer.comnih.govepo.org

Given this precedent, this compound serves as a valuable intermediate for the synthesis of novel substituted phenoxyethylamines. The bromo substituent provides a site for further modification, allowing for the creation of a library of derivatives with potentially unique pharmacological properties. This functional handle can be used to introduce a wide variety of substituents, thereby modulating the biological activity of the final compound.

Applications in the Synthesis of General Classes of Chemical Compounds (e.g., those with analgesic, sedative, or anticonvulsant properties)

The phenoxyethylamine scaffold is present in a number of biologically active compounds, including those with analgesic, sedative, and anticonvulsant properties. While direct synthesis of such compounds from this compound is not explicitly detailed in the available literature, the structural similarities to known active molecules suggest its potential as a precursor.

For example, various derivatives of phenoxyacetamide have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. nih.gov Furthermore, a number of phenoxyacetyl derivatives of amines have been investigated for their anticonvulsant activity. nih.gov The synthesis of these compounds often involves the acylation of a primary amine, a reaction for which this compound is well-suited.

The general structure-activity relationships of anticonvulsant drugs often point to the importance of an aromatic ring and a hydrogen-bonding group, both of which are present in the target molecule. nih.govmdpi.commdpi.com Therefore, derivatives of this compound could be synthesized and screened for these and other biological activities. The bromo substituent, in particular, offers a route to a wide array of derivatives with potentially enhanced or novel therapeutic effects.

Development of New Synthetic Reagents and Catalysts Utilizing the Compound's Functionalities

The unique combination of a chelating phenoxyether group and a primary amine in this compound suggests its potential for the development of novel synthetic reagents and catalysts. The phenoxyamine moiety can act as a bidentate ligand, capable of coordinating to a variety of metal centers.

The development of phenoxy-amine and phenoxy-amidine based ligands has been an active area of research for their application in catalysis, particularly in ring-opening polymerization reactions. researchgate.netresearchgate.net These ligands, when complexed with metals such as zinc or aluminum, can form highly active catalysts. researchgate.net The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenoxy ring. The bromo substituent on this compound provides a convenient point for such modifications.

Furthermore, the primary amine can be derivatized to create a range of ligands with different donor properties. For example, conversion of the amine to an imine or an amide would alter the coordination properties of the resulting ligand. The development of such novel ligands could lead to new catalysts with enhanced activity, selectivity, and substrate scope for a variety of organic transformations. The catalytic reduction of aromatic nitro compounds, for instance, is an area where new catalytic systems are of interest. mdpi.com Additionally, aniline-derived diselenides have shown catalytic antioxidant activity. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for its Synthesis

Future research will likely focus on several key areas:

Atom Economy: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This could involve exploring catalytic cycles that minimize waste-generating stoichiometric reagents.

Safer Solvents and Reagents: Traditional syntheses of similar amines and ethers often rely on hazardous solvents and toxic reagents. Research into benign alternatives, such as water, supercritical fluids, or biodegradable solvents, is a critical avenue. For instance, the synthesis of morpholines, which share structural motifs with the target compound, is being explored using greener, redox-neutral methods that avoid harsh reducing agents. chemrxiv.org

Energy Efficiency: Investigating syntheses that can be performed at ambient temperature and pressure to reduce energy consumption. Photochemical and biocatalytic methods are promising alternatives to energy-intensive thermal processes. Visible-light-mediated synthesis, using photoredox catalysts like eosin Y, has shown success in creating substituted phenoxazinones from aromatic amines in water, suggesting a potential pathway for related compounds. nih.gov

| Green Chemistry Principle | Application to Synthesis of 2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine |

| Prevention | Design syntheses to avoid waste generation from the outset. |

| Atom Economy | Utilize catalytic reactions like Williamson ether synthesis with high atom efficiency. |

| Less Hazardous Synthesis | Replace hazardous reagents (e.g., strong bases, toxic alkylating agents) with safer alternatives. |

| Safer Solvents | Shift from volatile organic compounds (VOCs) to water, ionic liquids, or solvent-free conditions. |

| Energy Efficiency | Employ catalysis, microwave, or photochemical methods to lower reaction temperatures and times. |

| Renewable Feedstocks | Explore bio-based starting materials for the synthesis of the phenol (B47542) or ethanolamine moieties. |

Exploration of Novel Catalytic Transformations Involving the Compound

The functional groups present in this compound—a primary amine and an aryl bromide—make it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research will likely exploit these reactive sites to generate diverse libraries of novel compounds.

C-N and C-C Bond Formation: The aryl bromide moiety is a prime handle for palladium-catalyzed reactions such as Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions. These transformations would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine position, significantly expanding the chemical space accessible from this intermediate.

Photoredox Catalysis: Modern photoredox catalysis opens new avenues for activating the C-Br bond or functionalizing the amine group under mild conditions. These methods can enable transformations that are difficult to achieve with traditional thermal catalysis, such as hydroaminoalkylation. nih.gov

Amine Derivatization: The primary amine is a versatile functional group for reactions like reductive amination to form secondary or tertiary amines, acylation to produce amides, and sulfonylation to yield sulfonamides. merckmillipore.com Catalytic approaches to these transformations can improve selectivity and reduce waste.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis and subsequent reactions of this compound, a detailed understanding of reaction kinetics, intermediates, and byproducts is essential. Advanced in situ (in the reaction mixture) spectroscopic techniques provide real-time data without the need for sampling, enabling precise process control.

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the concentration of reactants, products, and intermediates in real-time. mt.comresearchgate.net These techniques can track the consumption of starting materials and the formation of the desired product, allowing for the immediate optimization of reaction conditions like temperature, pressure, and catalyst loading. mt.com

NMR Spectroscopy: On-line and in-line Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture. researchgate.net This is particularly useful for identifying transient intermediates and understanding complex reaction mechanisms, which is crucial for developing robust and high-yielding synthetic processes. researchgate.net

| Spectroscopic Technique | Information Gained | Potential Application |

| FTIR (Fourier-Transform Infrared) | Functional group analysis, concentration of key species. | Monitoring the ether formation or amine alkylation steps. |

| Raman Spectroscopy | Molecular vibrations, useful for aqueous systems and tracking crystalline forms. | Real-time monitoring of reactions in aqueous or biphasic media. researchgate.net |

| NMR (Nuclear Magnetic Resonance) | Detailed structural information, identification of intermediates and byproducts. | Elucidating reaction mechanisms and kinetics. researchgate.net |

The implementation of these Process Analytical Technologies (PAT) is critical for moving from laboratory-scale synthesis to efficient and reproducible manufacturing. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat transfer, and improved scalability. nih.gov The integration of flow chemistry with automated synthesis platforms represents a significant frontier for the production and derivatization of this compound.

Automated platforms can perform entire synthesis sequences, including reaction, isolation, and purification, with minimal human intervention. merckmillipore.comsynplechem.com Companies like Synple Chem have developed synthesizers that use pre-filled reagent cartridges to perform a variety of reactions, such as reductive amination, amide formation, and Suzuki coupling. merckmillipore.comenamine.net Such systems could be programmed to use this compound as a starting material to rapidly generate a library of hundreds or thousands of distinct derivatives for screening in drug discovery or materials science. enamine.netsynplechem.com This approach accelerates the discovery process by making novel chemical entities readily accessible. enamine.net

Computational Design of Novel Functionalized Derivatives

Computational chemistry and in silico (computer-based) modeling are indispensable tools in modern chemical research. nih.gov These methods can predict the properties of molecules before they are synthesized, saving significant time and resources. For this compound, computational design can guide the synthesis of new derivatives with specific, desired functionalities.

Drug Discovery: Molecular docking studies can be used to predict how derivatives of the compound might bind to biological targets like enzymes or receptors. rjeid.com By computationally screening virtual libraries of molecules based on the core scaffold, researchers can identify promising candidates for treating various diseases. rjeid.comnih.gov Properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) can also be predicted to assess the drug-likeness of potential candidates. nih.gov

Materials Science: Density Functional Theory (DFT) and other quantum chemical calculations can predict the electronic properties, reactivity, and stability of novel derivatives. nih.gov This allows for the rational design of new materials with tailored optical, electronic, or catalytic properties.

By combining computational design with automated synthesis, researchers can create a powerful cycle of designing, building, and testing novel molecules with unprecedented speed and efficiency.

常见问题

Q. What are the standard synthetic routes for preparing 2-(2-Bromo-4-methoxyphenoxy)ethan-1-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, brominated phenols (e.g., 2-bromo-4-methoxyphenol) can react with ethanolamine derivatives under basic conditions. Purification is achieved via recrystallization using solvents like ethanol or acetone, as indicated by the compound’s reported melting point of 128°C . Optimization of reaction time and temperature is critical to minimize side products.

Q. How is this compound characterized for purity and structural confirmation?

Key methods include:

- 1H NMR : Deuterated solvents (e.g., DMSO-d6) are used to resolve aromatic protons and ethanamine backbone signals.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 231.04 (molar mass) .

- Melting Point Analysis : Consistency with the reported 128°C ensures purity .

Q. What safety protocols are recommended for handling this compound?

- Use NIOSH/MSHA-approved respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or skin contact .

- Conduct reactions in a fume hood to mitigate vapor exposure. No chemical safety assessment has been formally reported, so treat it as potentially hazardous .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths and angles. For example, a similar brominated methoxyphenyl derivative (2-bromo-1-(4-methoxyphenyl)ethanone) was analyzed at 305 K, yielding a data-to-parameter ratio of 15.0 and R factor of 0.054 . For this amine derivative, crystallize the compound in a non-polar solvent and collect data using Cu-Kα radiation to resolve bromine’s electron density.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Catalyst Screening : Transition metals (e.g., Pd) may enhance coupling efficiency in aryl ether formation.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the ethanamine group .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry dynamically.

Q. How can researchers address contradictions in reported stability data for this compound?

Existing literature lacks stability data . To fill this gap:

- Perform accelerated stability studies under varying pH, temperature, and humidity.

- Use differential scanning calorimetry (DSC) to detect thermal decomposition thresholds.

Q. What methodologies assess the biological activity of this compound in vitro?

Q. How do structural modifications (e.g., substituent changes) affect this compound’s reactivity?

Derivatives like N,N-diethyl-2-(2-(4-methoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine show altered bioactivity due to electron-withdrawing groups (e.g., nitro) enhancing receptor affinity . Computational modeling (DFT) can predict substituent effects on reaction kinetics and binding energy.

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in spectroscopic data for this compound?

- NMR Peak Splitting : Compare coupling constants with literature values to confirm substituent positions.

- High-Resolution MS (HRMS) : Validate molecular formula accuracy (C9H11BrNO2) to rule out isotopic interference .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with biological activity.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., bromine position) to pharmacological outcomes .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 128°C | DSC | |

| Molar Mass | 231.04 g/mol | ESI-MS | |

| Crystallographic R Factor | 0.054 (similar compound) | SC-XRD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。